Spectroscopic Data of (R)-N-Benzylpyrrolidin-3-amine Dihydrochloride: A Technical Guide
Spectroscopic Data of (R)-N-Benzylpyrrolidin-3-amine Dihydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-N-Benzylpyrrolidin-3-amine dihydrochloride (2HCl). Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative references.
Introduction
(R)-N-Benzylpyrrolidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its dihydrochloride salt form is often preferred for its improved stability and solubility. Accurate spectroscopic characterization is paramount for verifying the structure, purity, and consistency of this compound in research and development settings. This guide provides a detailed analysis of the expected spectroscopic signatures of (R)-N-Benzylpyrrolidin-3-amine 2HCl, explaining the underlying principles of how the protonation of the two amine functionalities influences the spectral data.
Molecular Structure and Spectroscopic Rationale
The formation of the dihydrochloride salt involves the protonation of both the primary amine on the pyrrolidine ring and the tertiary amine within the ring. This dual protonation introduces significant electronic changes in the molecule, which are directly reflected in its spectroscopic output. The presence of two positive charges will induce notable deshielding effects on nearby protons and carbon atoms, leading to downfield shifts in the NMR spectra. In IR spectroscopy, the characteristic vibrations of the free amines will be replaced by the distinct absorption bands of the ammonium groups. Mass spectrometry, under typical electron ionization conditions, is expected to show the fragmentation pattern of the free base following the loss of the two HCl molecules.
Caption: Molecular structure of (R)-N-Benzylpyrrolidin-3-amine with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (R)-N-Benzylpyrrolidin-3-amine 2HCl, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework. Due to the difficulty in finding experimental spectra for the exact dihydrochloride salt, the following data are predicted based on the known spectra of the free base and related N-benzylpyrrolidine derivatives, incorporating the expected downfield shifts upon protonation.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and pyrrolidine ring protons. The protonation of the nitrogen atoms will cause a general downfield shift of the adjacent protons.[1][2] The two ammonium protons on the primary amine and the one on the tertiary amine are expected to be broad and their chemical shifts can be concentration and solvent dependent. Their identity can be confirmed by their disappearance upon D₂O exchange.[3]
Table 1: Predicted ¹H NMR Chemical Shifts for (R)-N-Benzylpyrrolidin-3-amine 2HCl in D₂O
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.30 - 7.50 | m | 5H |
| Benzyl-CH₂ | 4.30 - 4.50 | s | 2H |
| Pyrrolidine-CH (C3) | 3.80 - 4.00 | m | 1H |
| Pyrrolidine-CH₂ (C2, C5) | 3.50 - 3.80 | m | 4H |
| Pyrrolidine-CH₂ (C4) | 2.30 - 2.60 | m | 2H |
Note: Chemical shifts are referenced to the solvent peak. The signals for the N-H protons are not listed as they will exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbon signals of the dihydrochloride salt are expected to be shifted downfield compared to the free amine due to the deshielding effect of the adjacent positive charges on the nitrogen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-N-Benzylpyrrolidin-3-amine 2HCl
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | 130 - 132 |
| Aromatic CH | 128 - 130 |
| Benzyl-CH₂ | 58 - 62 |
| Pyrrolidine-CH (C3) | 48 - 52 |
| Pyrrolidine-CH₂ (C2, C5) | 55 - 60 |
| Pyrrolidine-CH₂ (C4) | 30 - 34 |
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of (R)-N-Benzylpyrrolidin-3-amine 2HCl in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of (R)-N-Benzylpyrrolidin-3-amine 2HCl will be markedly different from that of its free base, primarily in the region of N-H vibrations. The sharp N-H stretching bands of the primary and the absence of a stretch for the tertiary amine in the free base are replaced by broad and complex absorption bands characteristic of primary and tertiary ammonium salts.[4][5][6]
Table 3: Expected Characteristic IR Absorption Bands for (R)-N-Benzylpyrrolidin-3-amine 2HCl
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3100 - 2400 | N⁺-H Stretch | Very broad and strong absorption, characteristic of ammonium salts.[4][5][7] |
| 1620 - 1560 | N⁺-H₂ Bend (asymmetric) | Medium to strong absorption, indicative of a primary ammonium group.[6] |
| 1550 - 1500 | N⁺-H₂ Bend (symmetric) | Medium absorption. |
| ~3030 | Aromatic C-H Stretch | Medium to weak absorption. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium to strong absorptions. |
| 1495, 1455 | Aromatic C=C Stretch | Medium absorptions. |
| 740, 700 | Aromatic C-H Bend | Strong out-of-plane bending for a monosubstituted benzene ring. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Place the sample in the IR beam and record the spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (R)-N-Benzylpyrrolidin-3-amine 2HCl, under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the two molecules of HCl are readily lost, and the resulting mass spectrum will correspond to the free base, (R)-N-Benzylpyrrolidin-3-amine (C₁₁H₁₆N₂), which has a molecular weight of 176.26 g/mol .
The fragmentation of amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8] This process leads to the formation of a resonance-stabilized iminium cation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the free base, is expected. According to the nitrogen rule, a compound with an even number of nitrogen atoms should have an even nominal molecular weight.[9][10]
-
α-Cleavage at the Benzyl Group: Loss of a phenyl radical (C₆H₅•) is unlikely. More probable is the cleavage of the C-C bond of the pyrrolidine ring adjacent to the nitrogen.
-
α-Cleavage of the Pyrrolidine Ring: The most significant fragmentation is expected to be the cleavage of the bond between C2 and C3 or C4 and C5 of the pyrrolidine ring, leading to the formation of stable iminium ions. The base peak is often the result of this type of fragmentation. A prominent fragment would be the benzylic cation at m/z = 91.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for (R)-N-Benzylpyrrolidin-3-amine
| m/z | Proposed Fragment |
| 176 | [M]⁺ |
| 106 | [M - C₅H₈N]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 85 | [C₅H₁₁N]⁺ |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) after dissolving in a suitable solvent.
-
Ionization:
-
Electron Ionization (EI): Typically used with GC-MS. A standard electron energy of 70 eV is used.
-
Electrospray Ionization (ESI): Commonly used with LC-MS. The sample is dissolved in a polar solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic characterization of (R)-N-Benzylpyrrolidin-3-amine dihydrochloride provides a unique fingerprint for its identification and quality assessment. The protonation of the two nitrogen centers leads to predictable and informative changes in the NMR and IR spectra compared to the free base. A thorough understanding of these spectral features, as outlined in this guide, is essential for researchers and scientists working with this important chemical entity. The provided methodologies offer a robust framework for obtaining high-quality spectroscopic data, ensuring the integrity and reliability of scientific investigations.
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